N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its ability to interact with biological systems, making it an attractive candidate for drug development. In
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of organic compounds characterized by their synthesis through acylation and cyclocondensation reactions. A study conducted by Tolkunov et al. (2013) detailed the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid, leading to various derivatives including 6-methyl(ethyl)-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrano[2,3-d]pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation reactions produced a range of chlorides and diones, showcasing the compound's versatile synthetic pathway and potential for structural modification (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Antitumor and Anticancer Activity
The compound's derivatives have been evaluated for their antitumor activities, particularly focusing on derivatives like 3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(1H)-one. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups, which displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This suggests potential applications in cancer therapy, highlighting the compound's relevance in medical research (Hafez & El-Gazzar, 2017).
Antimicrobial and Antibacterial Effects
Ashalatha et al. (2007) explored the synthesis of new bioactive derivatives of the compound, which exhibited promising anti-inflammatory, CNS depressant, and antimicrobial activities. This suggests the compound's utility in developing new therapeutic agents against microbial infections (Ashalatha, Narayana, Raj, & Kumari, 2007).
Kerru et al. (2019) further elaborated on the synthesis of novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial potency against various bacterial strains, including E. coli and B. subtilis, positioning the compound as a potential candidate for antibacterial drug development (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAGQQISSOSUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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